二氯吡啶酸

概述

描述

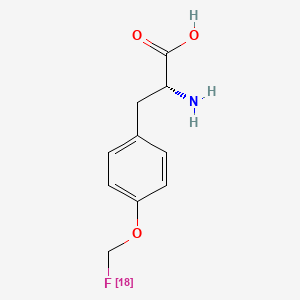

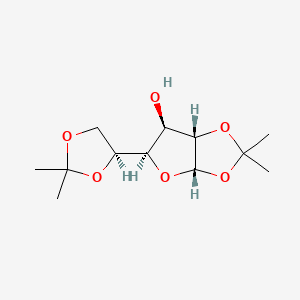

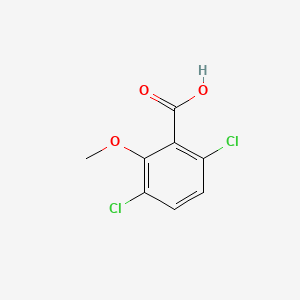

Dicamba, known chemically as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide first registered in 1967 . It is primarily used to control annual and perennial broadleaf weeds in grain crops and turf areas. Dicamba is a chlorinated derivative of o-anisic acid and is recognized for its effectiveness in weed management, particularly in dicamba-resistant genetically modified crops .

作用机制

Target of Action

Dicamba is a selective herbicide that primarily targets broadleaf weeds and woody plants . It is classified as a benzoic acid or chlorophenoxy herbicide . The primary targets of dicamba are the natural auxin pathways in plants .

Mode of Action

Dicamba functions by mimicking a natural plant hormone called auxin . Auxins play a crucial role in regulating plant growth and development . When plants are exposed to dicamba, it overwhelms the natural auxin pathways, leading to abnormal and uncontrollable growth . This disruption of normal plant functions often results in the death of the plant .

Biochemical Pathways

Dicamba affects the auxin pathways in plants . Auxin herbicides like dicamba manipulate plant phytohormone responses, specifically increasing ethylene and abscisic acid production . This leads to plant growth inhibition, senescence, and tissue decay . Dicamba or its metabolic derivative is strongly accumulated in meristematic tissues of plants following both foliar and root uptake .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of dicamba have been studied in several species . Following application, dicamba is absorbed through the leaves and roots of target weeds and is translocated throughout the plant .

Result of Action

The result of dicamba’s action is rapid, uncontrolled growth leading to plant mortality . This growth disruption often results in the death of the plant . Dicamba’s pronounced tendency to volatilize and drift can also damage neighboring crops, making it a concern for conscientious farmers .

Action Environment

The action of dicamba is influenced by environmental factors. Dicamba is a highly volatile chemical that can damage non-target plant species through spray drift (particle drift) and/or volatilization (vapor drift) . The primary ecological risk of dicamba is for non-target terrestrial plants from exposure through spray drift and volatilization . Numerous non-target plant incidents associated with the use of dicamba have been reported .

科学研究应用

Dicamba has a wide range of applications in scientific research, including:

- Chemistry: Used as a model compound to study the behavior of chlorinated aromatic acids in various chemical reactions.

- Biology: Investigated for its effects on plant growth and development, particularly in studies involving auxin-like herbicides .

- Medicine: Explored for its potential use in developing herbicide-resistant crops, which can indirectly impact food security and agricultural practices .

- Industry: Widely used in agriculture for weed control in grain crops, turf areas, pastures, and non-crop areas such as fence rows and roadways .

生化分析

Biochemical Properties

Dicamba is a synthetic auxin that functions by increasing plant growth rate, leading to senescence and cell death . It is biodegraded by both aerobic and anaerobic bacteria to 3,6-dichlorosalicylic acid . This conversion is catalyzed by a dicamba monooxygenase, which hydroxylates the methyl group of dicamba . The hydroxymethylated derivative hydrolyzes readily to an inactive dichlorosalicylic acid or its conjugate base .

Cellular Effects

. These hormones help to control plant growth. When plants are treated with dicamba, they grow in abnormal and uncontrollable ways, and often, the plants die . Dicamba is used on many broadleaf weeds and woody plants .

Molecular Mechanism

Dicamba is similar to the herbicide 2,4-D . These hormones help to control plant growth . When plants are treated with dicamba, they grow in abnormal and uncontrollable ways, and often, the plants die . Dicamba is used on many broadleaf weeds and woody plants .

Temporal Effects in Laboratory Settings

The quantification of volatilized dicamba either in laboratory or field studies can be fast and consistent and can assess volatilization from different surfaces, weather conditions, and technologies to reduce volatilization .

Dosage Effects in Animal Models

In repeated-dose studies in rats and dogs, the mostly mild effects observed included lower body weight gains, haematological and clinical chemistry effects, and clinical signs of toxicity . At doses greater than 125 mg/kg bw, the elimination half-life of dicamba equivalents increased, and the area under the curve (AUC) increased disproportionately with dose, indicating saturation of elimination at higher doses .

Metabolic Pathways

Dicamba is poorly metabolized, and the pathways involved include demethylation, hydroxylation, and glucuronic acid conjugation . In the liver and kidneys, 84–91% of total radioactive residues was identified as dicamba .

Transport and Distribution

Dicamba’s primary ecological risk is for non-target terrestrial plants from exposure through spray drift, whereby dicamba inadvertently migrates to non-targeted neighboring areas, damaging those plants . Dicamba emissions and downwind transport were significant for several days following application .

Subcellular Localization

The spatial patterning of auxin accumulation at the tissue level is generated by a combination of localized auxin biosynthesis and both non-polar (in areas of high auxin concentration) and polar transport across cells . This results in the formation of auxin gradients throughout the plant .

准备方法

Synthetic Routes and Reaction Conditions: Dicamba can be synthesized through the chlorination of o-anisic acid. The process involves the reaction of o-anisic acid with chlorine gas in the presence of a catalyst, typically iron(III) chloride, to produce 3,6-dichloro-2-methoxybenzoic acid .

Industrial Production Methods: Industrial production of dicamba involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor where o-anisic acid is exposed to chlorine gas, and the resulting product is purified through crystallization and filtration techniques .

化学反应分析

Types of Reactions: Dicamba undergoes several types of chemical reactions, including:

Oxidation: Dicamba can be oxidized to form 3,6-dichlorosalicylic acid, a more persistent environmental degradant.

Hydroxylation: Dicamba is hydroxylated by dicamba monooxygenase to form 5-hydroxy-dicamba.

Hydrolysis: The hydroxymethylated derivative of dicamba hydrolyzes readily to form dichlorosalicylic acid.

Common Reagents and Conditions:

Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Hydroxylation: Catalyzed by specific enzymes like dicamba monooxygenase.

Hydrolysis: Occurs under basic or neutral conditions, often facilitated by water or aqueous solutions.

Major Products:

- 3,6-Dichlorosalicylic acid

- 5-Hydroxy-dicamba

- Dichlorosalicylic acid

相似化合物的比较

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- Triclopyr

- Clopyralid

- Aminopyralid

- Picloram

Comparison:

- 2,4-Dichlorophenoxyacetic acid (2,4-D): Both dicamba and 2,4-D are synthetic auxins used as herbicides. Dicamba has a longer half-life (14 days) compared to 2,4-D (6 days), making it more effective for preemergence applications .

- Triclopyr: Similar to dicamba, triclopyr is used to control broadleaf weeds but is more effective against woody plants and brush .

- Clopyralid: Clopyralid is more selective and is primarily used for controlling broadleaf weeds in turf and cereal crops .

- Aminopyralid and Picloram: Both are used for controlling invasive broadleaf weeds in pastures and rangelands. They have longer soil persistence compared to dicamba .

Dicamba’s unique properties, such as its effectiveness in dicamba-resistant genetically modified crops and its longer half-life, make it a valuable tool in modern agriculture .

属性

IUPAC Name |

3,6-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024018 | |

| Record name | Dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS. | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

> 200 °C | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79 | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57 | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045 | |

| Record name | Dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

In plants, dicamba mimics auxin plant growth hormones and causes uncontrolled growth. This hormonal mode of action is specific to plants and does not affect animals., Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade) | |

CAS No. |

1918-00-9 | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicamba [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicamba | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJG3M6RY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。